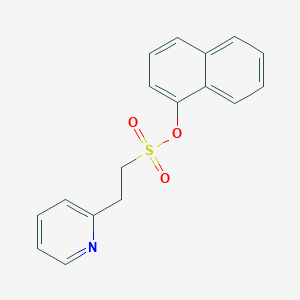

1-Naphthyl 2-pyridin-2-ylethanesulfonate

Descripción

1-Naphthyl 2-pyridin-2-ylethanesulfonate is an organosulfur compound characterized by a naphthyl group linked to a pyridin-2-yl moiety via an ethanesulfonate bridge. The sulfonate group may act as a leaving group in nucleophilic substitution reactions, while the aromatic systems could facilitate π-π interactions in biological or material science contexts.

Propiedades

Fórmula molecular |

C17H15NO3S |

|---|---|

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

naphthalen-1-yl 2-pyridin-2-ylethanesulfonate |

InChI |

InChI=1S/C17H15NO3S/c19-22(20,13-11-15-8-3-4-12-18-15)21-17-10-5-7-14-6-1-2-9-16(14)17/h1-10,12H,11,13H2 |

Clave InChI |

HEIMOUJBOHZKKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)CCC3=CC=CC=N3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)CCC3=CC=CC=N3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Structural Features :

- A sodium sulfonate salt with a branched alkene chain (2-methylprop-2-ene).

- Lacks aromatic systems present in the target compound.

Key Differences :

- Solubility : As a sodium salt, it exhibits high water solubility, unlike 1-Naphthyl 2-pyridin-2-ylethanesulfonate, which is likely less soluble due to its bulky aromatic groups.

- Reactivity : The sulfonate group here is ionic, favoring surfactant or electrolyte applications, whereas the target compound’s sulfonate ester may participate in covalent bond-forming reactions.

- Applications : Used in detergents or polymers .

1-Naphthylthiourea (Synonyms: ANTU, CAS 86-88-4)

Structural Features :

- Contains a naphthyl group but replaces the sulfonate-pyridine system with a thiourea (-NH-CS-NH-) group.

Key Differences :

- Toxicity : 1-Naphthylthiourea is a potent rodenticide (ANTU) targeting rodents’ pulmonary systems, while the sulfonate ester in the target compound is less likely to exhibit acute toxicity.

- Reactivity : The thiourea moiety can act as a chelator or enzyme inhibitor, contrasting with the sulfonate ester’s role in hydrolysis or nucleophilic substitution .

2-(6-Methylpyridin-2-yl)-1-phenylethanone (CAS 1083-25-6)

Structural Features :

- Shares a pyridin-2-yl group but replaces the sulfonate-naphthyl system with a ketone and phenyl group.

Key Differences :

- Reactivity : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), whereas the sulfonate ester in the target compound may serve as a leaving group.

- Electronic Effects : The methyl group on the pyridine ring in this compound could sterically hinder reactions compared to the ethanesulfonate linker in the target compound .

Comparative Data Table

Research Findings and Limitations

- Structural Reactivity : The sulfonate ester in the target compound is more reactive toward hydrolysis than ionic sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) but less toxic than thiourea derivatives like ANTU.

- Biological Interactions : The naphthyl and pyridine groups may enhance binding to aromatic receptors, distinguishing it from simpler analogs.

- Data Gaps : Empirical data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.